molecular formula C15H9NO5S2 B363462 (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 853904-03-7

(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Cat. No.: B363462
CAS No.: 853904-03-7
M. Wt: 347.4g/mol
InChI Key: POCZJMHZDYVIMR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic Acid is a synthetic thiazolidinone derivative, also known as a rhodanine, designed for advanced pharmacological research. This compound is of significant interest in antimicrobial and anticancer drug discovery efforts. Thiazolidinone derivatives have demonstrated potent and broad-spectrum biological activities, primarily due to their structural similarity to penicillin, which contributes to their antibacterial efficacy . Recent studies on analogous compounds have shown that they exhibit superior antibacterial potency compared to ampicillin against all tested bacteria and have proven effective against resistant strains such as MRSA . Furthermore, these derivatives demonstrate a higher degree of antifungal activity than reference drugs bifonazole and ketoconazole . In the field of oncology, related rhodanine-furan hybrids have been synthesized and evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells, confirming the framework's relevance in anticancer research . The molecule is for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5S2/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCZJMHZDYVIMR-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a complex organic molecule that combines a thiazolidinone core with furan and benzoic acid functionalities. This structure suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N3O3S2C_{16}H_{13}N_3O_3S^2 with a molecular weight of 359.42 g/mol. Its structure features:

  • Thiazolidinone ring : Known for its diverse biological activities.
  • Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Benzoic acid group : Enhances solubility and bioavailability.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial activity:

Study Target Organisms MIC (µmol/mL) MBC (µmol/mL) Activity
Gram-positive & Gram-negative bacteria3.00 – 12.284.09 – 16.31Strong
Fungal species1.88 – 3.523.52 – 7.03Moderate

The compound exhibited stronger activity than traditional antibiotics like ampicillin against various resistant strains, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

Research has demonstrated that compounds containing the thiazolidinone framework can exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • In vitro studies showed that derivatives of this compound induced apoptosis in leukemia cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
  • The presence of electron-donating groups was found to enhance anticancer activity, suggesting that structural modifications could optimize efficacy.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies revealed that the compound interacts favorably with bacterial enzymes such as MurB, forming hydrogen bonds that stabilize the complex and enhance inhibitory action .
  • Cell Cycle Disruption : The compound affects cell cycle progression in cancer cells, leading to increased apoptosis through mechanisms involving DNA fragmentation and reactive oxygen species generation .
  • Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Case Studies

  • Antibacterial Efficacy : A study assessed various thiazolidinone derivatives against a panel of bacteria, finding that compounds similar to this compound had MIC values significantly lower than conventional antibiotics .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazolidinones on human leukemia cells, demonstrating that specific structural modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & Structure Key Structural Features Biological Activity References
(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid Furan, 2-hydroxybenzoic acid, E-configuration Potential antimicrobial
(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indole substituent, Z-configuration, 3-hydroxyphenyl Antibacterial/antifungal lead
2-((5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylene}-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid 4-Bromophenyl-furan, butanoic acid, E-configuration Undisclosed (enhanced lipophilicity)
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid Benzyl-thiazolidinone, benzoic acid, Z-configuration Structural analog for stability studies
(Z)-2-(5-((5-(4-(ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid Ethoxycarbonylphenyl-furan, phenylacetic acid, Z-configuration Pharmacokinetic modulation

Structural Differences and Implications

Substituent Effects: Furan vs. Indole: The target compound’s furan group (electron-rich) contrasts with indole in compound 5b, which may enhance interactions with hydrophobic enzyme pockets (e.g., bacterial topoisomerases) .

Stereochemical Considerations :

  • E vs. Z Isomerism : The E-configuration in the target compound and ’s bromophenyl derivative may enforce a planar geometry, favoring intercalation into DNA or enzyme active sites. In contrast, Z-isomers (e.g., ) adopt a bent conformation, possibly reducing steric hindrance in binding .

Functional Group Modifications: Halogenation: The 4-bromophenyl group in ’s compound increases lipophilicity (logP ~3.5 vs. Ester vs. Acid: The ethoxycarbonyl group in ’s compound introduces hydrolyzable ester functionality, enabling prodrug strategies for controlled release .

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